molecular formula C17H15N3O3 B2511456 Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034314-49-1

Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate

Cat. No. B2511456
CAS RN: 2034314-49-1
M. Wt: 309.325
InChI Key: JXHZRDHCRMQBHV-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, commonly known as PFP, is a chemical compound that has been the subject of extensive scientific research. PFP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Furan derivatives, such as Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, are utilized as building blocks in the synthesis of carbo- and heterocyclic compounds. These derivatives are instrumental in the formation of annelated heterocyclic systems, offering a pathway to create compounds with potential biological activities. For instance, pyrrolo[1,2-a][1,4]diazepine derivatives, synthesized from furan compounds, exhibit a wide range of biological activities including anxiolytic, sedative, antiepileptic, analgesic, antibacterial, and antifungal properties, highlighting their significance in medicinal chemistry (Stroganova et al., 2009).

Catalytic Transformations

The catalytic methylation of pyridines, including derivatives related to this compound, has been explored to introduce methyl groups onto the aromatic ring. This process is significant for modifying the electronic and steric properties of heterocyclic compounds, potentially leading to new drugs or materials with enhanced properties. By exploiting the reactivity between aromatic and non-aromatic states, this method offers a novel approach to functionalize pyridines, which are core structures in many pharmaceuticals (Grozavu et al., 2020).

Antimicrobial Activity

The synthesis and characterization of furan ring-containing organic ligands and their transition metal complexes have been investigated for their antimicrobial properties. These studies have shown that such compounds exhibit varying degrees of inhibition against different types of bacteria, including both gram-positive and gram-negative strains. The findings from these studies contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Patel, 2020).

Photocatalytic Degradation

Pyridine derivatives, closely related to this compound, have been studied for their degradation under photocatalytic conditions using TiO2. These studies are crucial for environmental applications, particularly in the detoxification of water from hazardous chemicals. The photocatalytic degradation pathways offer insights into removing toxic compounds efficiently, contributing to cleaner water resources (Maillard-Dupuy et al., 1994).

properties

IUPAC Name

pyridin-3-ylmethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(23-11-13-2-1-4-18-7-13)20-9-14-6-16(10-19-8-14)15-3-5-22-12-15/h1-8,10,12H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHZRDHCRMQBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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